4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Overview
Description
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine is an organic polycyclic compound containing an imidazole ring fused to a pyridine ring. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .
Mechanism of Action
Biochemical Pathways
Glucagon antagonists inhibit the action of glucagon, reducing the production of glucose in the liver, while angiotensin II receptor antagonists block the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Action Environment
The action, efficacy, and stability of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that might interact with the compound, and the temperature. For instance, it is recommended to store the compound at 0-8°C .
Biochemical Analysis
Biochemical Properties
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions. It has been reported to interact with enzymes such as Xa factor inhibitors and CDK inhibitors . These interactions are crucial for regulating various biochemical pathways, including those involved in cell cycle control and coagulation. The compound’s ability to inhibit these enzymes makes it a potential candidate for therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to impact the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes such as CDKs and Xa factor by binding to their active sites, preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular function, making the compound a valuable tool for studying molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C, protected from light) and can be used without further purification . Long-term exposure to the compound may lead to sustained inhibition of target enzymes, affecting cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit CDKs and Xa factor suggests its involvement in pathways related to cell cycle control and coagulation . These interactions can lead to changes in metabolic activity, making the compound a valuable tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and for optimizing its therapeutic applications.
Preparation Methods
The synthesis of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through various methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method involves the cyclization of o-phenylenediamine with glyoxal.
From dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with urea or thiourea.
Amino nitrile synthesis: This method involves the reaction of amino nitriles with aldehydes or ketones.
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Cyclization: Cyclization reactions can be performed to form more complex polycyclic structures.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds in the imidazopyridine family, such as:
Imidazo[4,5-b]pyridine: Known for its use in the synthesis of drugs like zolpidem (a sleep aid) and alpidem (an anxiolytic).
Imidazo[1,5-a]pyridine: Used in the development of drugs like zolimidine (an anti-ulcer agent).
Imidazo[1,2-a]pyridine: Utilized in the synthesis of drugs like miroprofen (a non-steroidal anti-inflammatory drug).
The uniqueness of this compound lies in its specific structural configuration and its potential to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVFILWXLQJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988529 | |
Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6882-74-2 | |
Record name | Spinaceamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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